N,N-bis(furan-2-ylmethyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide
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Overview
Description
N,N-BIS[(FURAN-2-YL)METHYL]-5-(4-METHOXYPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of furan rings, a methoxyphenyl group, and an oxazole ring. It has garnered significant interest in the field of medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-BIS[(FURAN-2-YL)METHYL]-5-(4-METHOXYPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method involves the condensation of furan-2-carboxaldehyde with 4-methoxyphenylhydrazine to form an intermediate hydrazone. This intermediate is then cyclized with an appropriate oxazole precursor under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N,N-BIS[(FURAN-2-YL)METHYL]-5-(4-METHOXYPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The oxazole ring can be reduced to form oxazolidines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of furanones.
Reduction: Formation of oxazolidines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N,N-BIS[(FURAN-2-YL)METHYL]-5-(4-METHOXYPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N,N-BIS[(FURAN-2-YL)METHYL]-5-(4-METHOXYPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets within cells. The furan rings and oxazole moiety can interact with enzymes and receptors, modulating their activity. This compound may inhibit the growth of microbial cells by interfering with their metabolic pathways. In cancer cells, it may induce apoptosis by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N,N’-DIFURFURYLOXAMIDE: Similar structure but lacks the methoxyphenyl and oxazole groups.
N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide: Contains furan and pyrazole scaffolds but differs in the overall structure.
Uniqueness
N,N-BIS[(FURAN-2-YL)METHYL]-5-(4-METHOXYPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE is unique due to its combination of furan, methoxyphenyl, and oxazole moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C21H18N2O5 |
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Molecular Weight |
378.4 g/mol |
IUPAC Name |
N,N-bis(furan-2-ylmethyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C21H18N2O5/c1-25-16-8-6-15(7-9-16)20-12-19(22-28-20)21(24)23(13-17-4-2-10-26-17)14-18-5-3-11-27-18/h2-12H,13-14H2,1H3 |
InChI Key |
GOQLLMPSOJOUAY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N(CC3=CC=CO3)CC4=CC=CO4 |
Origin of Product |
United States |
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